molecular formula C10H12BrFO B13572366 2-(3-Bromopropyl)-4-fluoroanisole

2-(3-Bromopropyl)-4-fluoroanisole

Cat. No.: B13572366
M. Wt: 247.10 g/mol
InChI Key: YDNIZDBPMXVNMB-UHFFFAOYSA-N
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Description

2-(3-Bromopropyl)-4-fluoroanisole is an organic compound that features a bromopropyl group attached to a fluoroanisole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromopropyl)-4-fluoroanisole typically involves the bromination of 4-fluoroanisole followed by the introduction of a propyl group. One common method is the reaction of 4-fluoroanisole with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromopropyl)-4-fluoroanisole can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the bromopropyl group to a propyl group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Bromopropyl)-4-fluoroanisole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromopropyl)-4-fluoroanisole involves its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. This mechanism is facilitated by the electron-withdrawing effect of the fluorine atom, which stabilizes the transition state and enhances the reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

    2-(3-Bromopropyl)-4-chloroanisole: Similar structure but with a chlorine atom instead of fluorine.

    2-(3-Bromopropyl)-4-methoxyanisole: Similar structure but with a methoxy group instead of fluorine.

Uniqueness

2-(3-Bromopropyl)-4-fluoroanisole is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions .

Properties

Molecular Formula

C10H12BrFO

Molecular Weight

247.10 g/mol

IUPAC Name

2-(3-bromopropyl)-4-fluoro-1-methoxybenzene

InChI

InChI=1S/C10H12BrFO/c1-13-10-5-4-9(12)7-8(10)3-2-6-11/h4-5,7H,2-3,6H2,1H3

InChI Key

YDNIZDBPMXVNMB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)CCCBr

Origin of Product

United States

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